![molecular formula C12H21NSn B14427710 N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline CAS No. 84457-45-4](/img/structure/B14427710.png)
N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline is an organotin compound that features a dimethylamino group and a trimethylstannyl group attached to a benzene ring
Méthodes De Préparation
The synthesis of N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline typically involves the reaction of N,N-dimethylaniline with trimethyltin chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced tin species.
Substitution: The trimethylstannyl group can be substituted with other functional groups using reagents such as halogens or organometallic compounds.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline has several scientific research applications:
Biology: The compound’s organotin moiety makes it of interest in studies related to biological activity and toxicity of organotin compounds.
Medicine: Research into potential medicinal applications, particularly in the development of organotin-based drugs, is ongoing.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trimethylstannyl group can interact with biological molecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
N,N-Dimethyl-2-[(trimethylstannyl)methyl]aniline can be compared with other similar compounds, such as:
N,N-Dimethylaniline: Lacks the trimethylstannyl group and has different reactivity and applications.
Trimethylstannylbenzene: Lacks the dimethylamino group and has different chemical properties.
N,N-Dimethyl-2-[(triphenylstannyl)methyl]aniline: Similar structure but with a triphenylstannyl group instead of a trimethylstannyl group, leading to different reactivity and applications.
Propriétés
Numéro CAS |
84457-45-4 |
|---|---|
Formule moléculaire |
C12H21NSn |
Poids moléculaire |
298.01 g/mol |
Nom IUPAC |
N,N-dimethyl-2-(trimethylstannylmethyl)aniline |
InChI |
InChI=1S/C9H12N.3CH3.Sn/c1-8-6-4-5-7-9(8)10(2)3;;;;/h4-7H,1H2,2-3H3;3*1H3; |
Clé InChI |
VEAMNLASRPQQOM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC=C1C[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


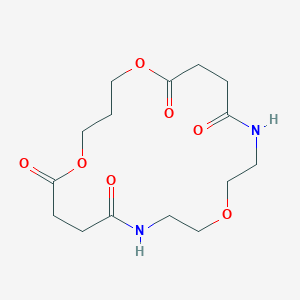
![1,3-Dimethoxy-2-methyl-4-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B14427631.png)
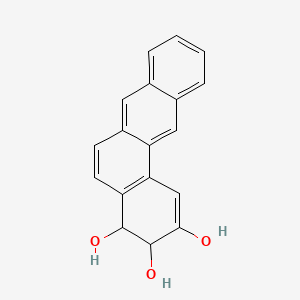
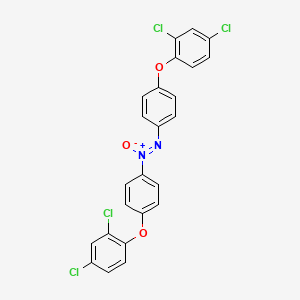

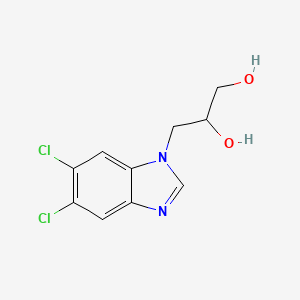
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
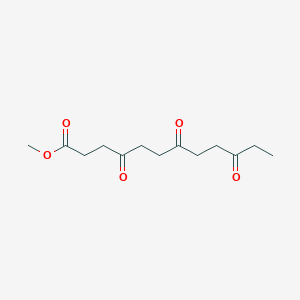
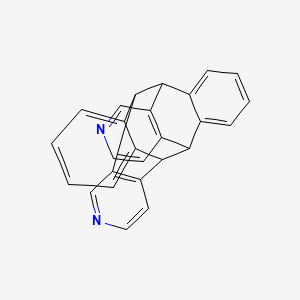
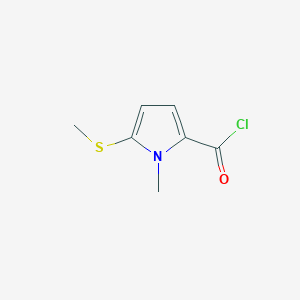
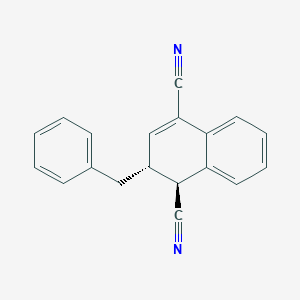
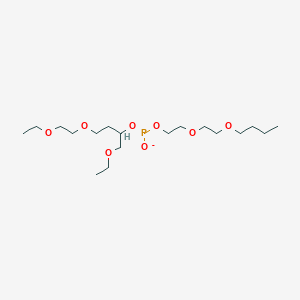
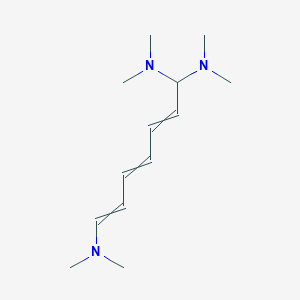
![6-(Trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14427711.png)
